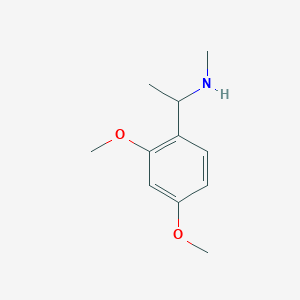

1-(2,4-dimethoxyphenyl)-N-methylethanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2,4-Dimethoxyphenyl)-N-methylethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups attached to the benzene ring and an ethylamine chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-N-methylethanamine can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 1-(2,4-dimethoxyphenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

化学反应分析

Types of Reactions

1-(2,4-Dimethoxyphenyl)-N-methylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed

科学研究应用

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Activity

Research indicates that compounds structurally similar to 1-(2,4-dimethoxyphenyl)-N-methylethanamine may exhibit antidepressant and anxiolytic properties. Studies have shown that modifications in the methoxy groups can influence the binding affinity to serotonin receptors, which are critical in mood regulation .

2. Potential Neuroprotective Effects

Recent investigations into the neuroprotective effects of related compounds suggest that they may help mitigate oxidative stress in neuronal cells. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biological Research Applications

1. Pharmacological Studies

The compound's interactions with various receptors have been studied extensively. For instance, it has been evaluated for its potential to act as a selective serotonin reuptake inhibitor (SSRI), which could lead to new treatments for depression .

2. Toxicological Assessments

There have been clinical case studies focusing on the toxicological profiles of similar compounds within the phenethylamine class. These studies highlight the importance of understanding metabolic pathways and potential side effects associated with their use .

Industrial Applications

1. Synthesis of Pharmaceutical Intermediates

this compound serves as an intermediate in synthesizing more complex pharmaceutical compounds. Its unique structure allows for various chemical modifications that can lead to new drug formulations.

2. Development of Specialty Chemicals

The compound is utilized in producing specialty chemicals with specific electronic and optical properties, making it valuable in material science applications .

Case Study 1: Clinical Toxicology

A notable clinical case involved a patient presenting symptoms after exposure to a structurally related compound (25I-NBOMe), which shares a similar phenethylamine framework. The study provided insights into the compound's metabolic pathways and highlighted the need for specific testing methods for distinguishing between various analogs .

Case Study 2: Neuropharmacology

In another research study, derivatives of this compound were tested for their neuroprotective effects against oxidative stress in neuronal cell cultures. The findings indicated a significant reduction in cell death compared to untreated controls, suggesting potential therapeutic applications in neurodegenerative conditions .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Potential SSRI activity | |

| Anxiolytic | Effects on anxiety-related behaviors | |

| Neuroprotective | Mitigation of oxidative stress |

属性

IUPAC Name |

1-(2,4-dimethoxyphenyl)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(12-2)10-6-5-9(13-3)7-11(10)14-4/h5-8,12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOWQASTOPJHKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)OC)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396303 |

Source

|

| Record name | 1-(2,4-dimethoxyphenyl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188894-37-3 |

Source

|

| Record name | 1-(2,4-dimethoxyphenyl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。